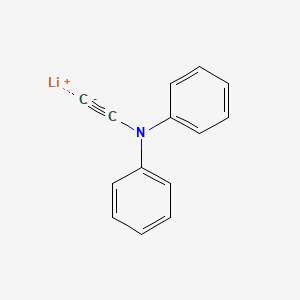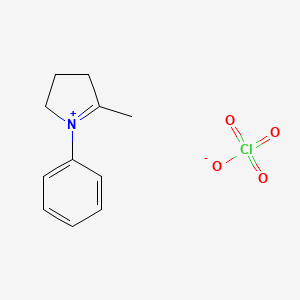
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate is an organic compound with a unique structure that includes a pyrrolium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate typically involves the reaction of 1-phenyl-3,4-dihydro-2H-pyrrole with methylating agents under controlled conditions. The reaction is often carried out in the presence of a strong acid to facilitate the formation of the pyrrolium ion. The perchlorate anion is introduced through the addition of perchloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolium ion back to the neutral pyrrole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrrolium ion.
科学研究应用
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites.
作用机制
The mechanism of action of 5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolium ion can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and signal transduction pathways.
相似化合物的比较
Similar Compounds
1-Methyl-5-phenyl-3,4-dihydro-2H-pyrrolium: Similar structure but with a different substitution pattern.
5-Methoxy-3,4-dihydro-2H-pyrrole: Contains a methoxy group instead of a methyl group.
Uniqueness
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
56519-58-5 |
|---|---|
分子式 |
C11H14ClNO4 |
分子量 |
259.68 g/mol |
IUPAC 名称 |
5-methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium;perchlorate |
InChI |
InChI=1S/C11H14N.ClHO4/c1-10-6-5-9-12(10)11-7-3-2-4-8-11;2-1(3,4)5/h2-4,7-8H,5-6,9H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
YOSQMIIAVYGIRF-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](CCC1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


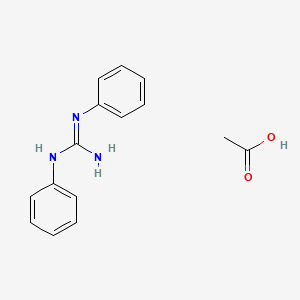
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
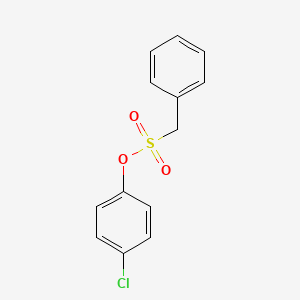
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
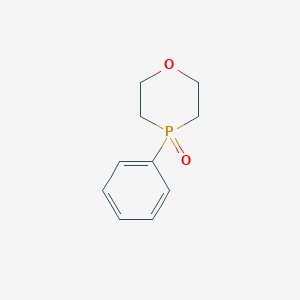

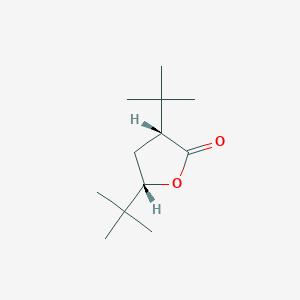
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
